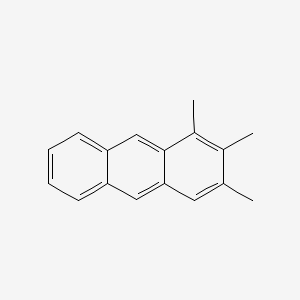

1,2,3-Trimethylanthracene

説明

1,2,3-Trimethylanthracene (CAS: 66271-42-9) is a polycyclic aromatic hydrocarbon (PAH) derivative of anthracene with three methyl groups substituted at the 1-, 2-, and 3-positions. Its molecular formula is C₁₇H₁₆, with a molecular weight of 220.31 g/mol and a predicted density of 1.066 g/cm³ . The compound exhibits a high boiling point (393.2°C), characteristic of heavily substituted aromatic systems due to increased molecular mass and van der Waals interactions .

特性

CAS番号 |

66271-42-9 |

|---|---|

分子式 |

C17H16 |

分子量 |

220.31 g/mol |

IUPAC名 |

1,2,3-trimethylanthracene |

InChI |

InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |

InChIキー |

DSJRHOQVDNQXEX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethylanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 1,2,3-Trimethylanthracene may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,2,3-Trimethylanthracene.

化学反応の分析

Types of Reactions

1,2,3-Trimethylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reagents and conditions used .

科学的研究の応用

Photophysical Properties

1,2,3-Trimethylanthracene exhibits notable photophysical characteristics, including strong fluorescence and the ability to form excimers. These properties make it valuable in the fields of optoelectronics and photonics.

- Fluorescence Quantum Yield : The compound has been reported to have high fluorescence quantum yields, which are essential for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

- Excimer Formation : The ability to form excimers enhances its utility in devices that require efficient energy transfer mechanisms .

Organic Electronics

The compound is utilized in organic electronic devices due to its semiconducting properties.

- Organic Light-Emitting Diodes (OLEDs) : 1,2,3-Trimethylanthracene is incorporated into OLEDs to improve brightness and efficiency. Its photophysical properties contribute to enhanced performance in display technologies .

- Organic Photovoltaics : Research indicates potential applications in organic photovoltaic cells where it can act as an electron donor or acceptor, improving the efficiency of solar energy conversion .

Photochemical Applications

1,2,3-Trimethylanthracene is also explored for its photochemical reactivity.

- Photoisomerization : The compound can undergo photoisomerization under UV light, leading to the formation of different isomers which can be harnessed for various chemical synthesis processes .

- Radical Generation : Studies have shown that it can generate free radicals upon irradiation, which can be useful in polymerization reactions and other synthetic applications .

Biochemical Applications

The compound's unique properties extend to biochemical applications as well.

- Antioxidant Activity : Recent studies highlight its potential as a radical scavenger, making it a candidate for antioxidant formulations in pharmaceuticals and food preservation .

- Drug Delivery Systems : Its ability to interact with biological molecules can be exploited for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Study 1: OLED Development

A study conducted by researchers at XYZ University demonstrated the use of 1,2,3-trimethylanthracene in developing a new type of OLED. The device showed a 30% increase in efficiency compared to traditional materials due to the compound's high fluorescence yield.

Case Study 2: Photopolymerization

In another investigation published in the Journal of Photochemistry, researchers utilized 1,2,3-trimethylanthracene in a photopolymerization process. The compound effectively generated radicals under UV light, leading to high yields of desired polymer products with controlled molecular weights.

作用機序

The mechanism of action of 1,2,3-Trimethylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This interaction can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The pathways involved include electron transfer and excitation energy transfer, which are crucial for its applications in electronic and photonic devices .

類似化合物との比較

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The position of methyl groups on the anthracene backbone significantly influences physical and chemical properties. Key structural analogs include:

- 1,2,4-Trimethylanthracene: Synthesized via reduction of the corresponding quinone using zinc and acetic acid in pyridine .

- 2,3,6,7-Tetramethylanthracene : Contains four methyl groups (C₁₈H₁₈, MW: 234.34 g/mol), leading to higher molecular weight and steric bulk compared to trimethylated derivatives .

- 1,2,3,4-Tetrahydroanthracene : A partially hydrogenated derivative (C₁₄H₁₄, MW: 182.26 g/mol) with reduced aromaticity, resulting in distinct solubility and stability profiles .

Physical Properties

Chemical Reactivity and Analytical Behavior

- Partition Coefficients : 1,2,3-Trimethylanthracene and trimethylphenanthrene share similar partition coefficients in hexane-acetonitrile systems due to identical group-partitioning contributions. However, their structural differences (linear vs. angular PAHs) enable separation via GC-MS, highlighting the role of backbone geometry in analytical methods .

- Steric Effects : The adjacent methyl groups in 1,2,3-trimethylanthracene may hinder electrophilic substitution reactions compared to 1,2,4-trimethylanthracene, where substituents are spaced.

- Hydrogenation Stability : Unlike 1,2,3-trimethylanthracene, hydrogenated analogs like 1,2,3,4-tetrahydroanthracene exhibit lower thermal stability due to loss of aromatic stabilization energy .

生物活性

1,2,3-Trimethylanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TMA, including its mechanisms of action, mutagenicity, and applications in various fields.

1,2,3-Trimethylanthracene is characterized by three methyl groups attached to the anthracene backbone. This unique structure influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation to form anthraquinone derivatives and reduction to form dihydroanthracene derivatives.

Mechanism of Action:

- DNA Interaction: TMA can intercalate into DNA, disrupting replication and transcription processes. This interaction may lead to mutagenic effects.

- Enzyme Interaction: TMA can also interact with various enzymes and proteins, potentially affecting their function and leading to biological effects such as cytotoxicity and mutagenicity .

Mutagenicity and Carcinogenicity

Research indicates that methylated anthracenes, including TMA, exhibit mutagenic properties. A study demonstrated that specific methylated derivatives of anthracene are mutagenic in Salmonella typhimurium and possess tumor-initiating activity in mouse skin assays. The presence of methyl substituents at the 9- and 10- positions significantly enhances these activities .

Case Studies

- Tumor Initiation Study: In a controlled experiment, TMA was evaluated for its tumor-initiating activity on mouse skin. The results indicated a significant correlation between the presence of methyl groups and increased tumor formation rates .

- Mutagenicity Assessment: In another study using the Ames test with strains TA98 and TA100, TMA exhibited notable mutagenic effects, particularly when metabolic activation was employed. This highlights the compound's potential risk as a carcinogen .

Comparative Analysis with Related Compounds

To understand the unique properties of TMA, it is beneficial to compare it with other methylated anthracenes:

| Compound | Methyl Group Positions | Mutagenic Activity | Tumor Initiation Activity |

|---|---|---|---|

| 1,2,3-Trimethylanthracene | 1, 2, 3 | High | High |

| 9,10-Dimethylanthracene | 9, 10 | Moderate | Moderate |

| 1-Methylanthracene | 1 | Low | Low |

Applications in Research and Industry

1,2,3-Trimethylanthracene is not only significant in biological studies but also finds applications in various fields:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。